molecular formula C12H21N3O3 B15218911 tert-Butyl (R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

tert-Butyl (R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B15218911
M. Wt: 255.31 g/mol
InChI Key: POLXPVLCKAQONL-SECBINFHSA-N
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Description

tert-Butyl (R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group and a 2-oxoimidazolidin-1-yl substituent at the (R)-configured C3 position of the pyrrolidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, where the tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The 2-oxoimidazolidin-1-yl group introduces hydrogen-bonding capabilities via its carbonyl and NH groups, which may influence molecular recognition, crystallization behavior, or biological interactions .

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16)/t9-/m1/s1

InChI Key

POLXPVLCKAQONL-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Formation of the oxoimidazolidinyl group: This can be done through the reaction of the pyrrolidine derivative with an appropriate imidazolidinone precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially at the pyrrolidine ring or the oxoimidazolidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate can be used as a building block for more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application but generally involve binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

(M)-tert-Butyl-(R)-2-((2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzamido)methyl)pyrrolidine-1-carboxylate (M)-76

  • Structure : Features a benzimidazole core substituted with a trifluoromethyl group and a benzamido linker instead of the oxoimidazolidine moiety in the target compound .
  • The amide linker introduces additional hydrogen-bonding sites, which may alter intermolecular interactions in crystalline states .

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Contains a pyridine ring substituted with iodine and pyrrolidinyl groups, linked to the pyrrolidine via an oxymethyl group .
  • hydrogen in the target compound). The pyridine ring’s aromaticity may enhance rigidity and electronic effects, impacting reactivity in cross-coupling reactions .

tert-Butyl 2-(2-oxobut-3-en-1-yl)pyrrolidine-1-carboxylate

  • Structure : Substituted with a 2-oxobutenyl group at the pyrrolidine C2 position .
  • The double bond may confer conformational constraints, affecting binding to biological targets .

Table 1: Comparative Analysis of Key Features

Compound Name (Source) Molecular Formula* Substituent Features Key Interactions/Properties
Target Compound C₁₂H₂₁N₃O₃ 2-oxoimidazolidin-1-yl, Boc-protected amine Hydrogen bonding (NH, C=O)
(M)-76 Not reported Benzimidazole, CF₃, benzamido linker π-π stacking, lipophilicity
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)... C₁₉H₂₆IN₃O₃ Iodo, pyridine, pyrrolidinyl Halogen bonding, aromaticity
tert-Butyl 2-(2-oxobut-3-en-1-yl)... C₁₃H₂₁NO₃ α,β-unsaturated carbonyl Conjugation, Michael acceptor reactivity

*Molecular formulas for some analogues are inferred from structural descriptions in cited sources.

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